2-Phenylbenzofuran
Overview
Description
2-Phenylbenzofuran, also known as this compound, is a useful research compound. Its molecular formula is C14H10O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cholinesterase Inhibitory Activity
2-Phenylbenzofuran derivatives have been evaluated for their potential as cholinesterase inhibitors. A study by Fais et al. (2019) synthesized hydroxylated this compound derivatives, finding improved inhibitory activity against the enzyme cholinesterase, particularly with the introduction of hydroxyl groups and halogen at specific positions. Docking studies suggested conserved ligand-binding residues and the importance of catalytic site residues in enzyme inhibition (Fais et al., 2019).
Antifungal Activity
2-Phenylbenzofurans have demonstrated notable antifungal properties. Chamberlain and Carter (1980) synthesized various 2-phenylbenzofurans and found high antifungal activity in compounds containing a hydroxy group. The study discussed the potential mechanisms by which these substitutions confer fungitoxicity (Chamberlain & Carter, 1980).
Antidiabetic and Anti-Amyloid Properties
Delogu et al. (2020) investigated hydroxylated 2-phenylbenzofurans for their inhibitory activity against α-glucosidase and the formation of islet amyloid polypeptide, both relevant in diabetes mellitus. The compounds showed significant activity against α-glucosidase, with one compound being notably more active than the reference drug acarbose. Additionally, effective inhibition of amyloid fibril formation was observed, suggesting a role in modulating diabetes-related disorders (Delogu et al., 2020).
Antiprotozoal Activity
Bakunov et al. (2008) synthesized cationic 2-phenylbenzofurans and evaluated their antiprotozoal properties against various pathogens. They found that several derivatives exhibited activities comparable to or greater than conventional antiprotozoal drugs, highlighting the potential of 2-phenylbenzofurans in treating protozoal infections (Bakunov et al., 2008).
Nonlinear Optical Properties
Benhalima et al. (2022) conducted a Density Functional Theory study on this compound derivatives to understand their nonlinear optical (NLO) properties. The study suggested that these compounds possess remarkable NLO properties, making them potential candidates for applications in photonics and optoelectronics (Benhalima et al., 2022).
Cytotoxic Activities
Yang et al. (2012) synthesized novel hybrid compounds between this compound and imidazole and evaluated their cytotoxic activities against human tumor cell lines. They found that certain substitutions were vital for modulating cytotoxic activity, with one compound exhibiting significant activity against liver carcinoma (Yang et al., 2012).
Antioxidant Properties
Chen et al. (2008) isolated 2-phenylbenzofurans from Lespedeza virgata and demonstrated their strong antioxidant capacity. These compounds showed potent inhibition toward lipid peroxidation, suggesting their use in managing oxidative stress-related disorders (Chen et al., 2008).
Mechanism of Action
Target of Action
2-Phenylbenzofuran primarily targets reactive oxygen species (ROS) . These are types of reactive oxygen radicals, including hydroxyl (˙OH), superoxide (O 2− ˙), alkoxyl (RO˙), or peroxyl (ROO˙) . These agents can cause significant damage to cell structures and are the main cause of various diseases .
Mode of Action
This compound interacts with its targets through a hydrogen atom transfer (HAT) mechanism . This interaction is mostly controlled by the O–H bond dissociation enthalpy (BDE) . The compound also interacts with DPPH radicals, providing kinetic evidence of the involvement of two intermediates and one transition state .
Biochemical Pathways
The compound affects the biochemical pathways related to free radical scavenging . The solvent effect was investigated, and the hydroxyl radicals of these studied compounds possessed the lowest proton affinity (PA) enthalpy and the sequential proton loss electron transfer (SPLET) pathway occurred in water, methanol, and acetone .
Result of Action
The primary result of this compound’s action is its antioxidant effect . It’s been found to indicate various pharmacological activities, but they are mostly applied to radical scavenging examinations . The compound has shown significant inhibition of mushroom tyrosinase .
Action Environment
The action of this compound is influenced by the environment. For instance, the solvent effect was investigated, and the hydroxyl radicals of these studied compounds possessed the lowest proton affinity (PA) enthalpy and the sequential proton loss electron transfer (SPLET) pathway occurred in water, methanol, and acetone . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions.
Future Directions
2-Phenylbenzofuran and its derivatives have shown promise in various areas of research. For instance, they have been studied for their potential as selective butyrylcholinesterase inhibitors for Alzheimer’s disease . They have also been investigated for their potential as antidiabetic drugs . These studies suggest that this compound and its derivatives could have significant therapeutic potential in the future .
Biochemical Analysis
Biochemical Properties
2-Phenylbenzofuran and its derivatives are promising antioxidant agents . They interact with free radicals, as evidenced by their interaction with DPPH radicals . The antioxidant activity of these compounds is mostly controlled by the O–H bond dissociation enthalpy (BDE), consistent with the hydrogen atom transfer (HAT) mechanism .
Cellular Effects
The antioxidant properties of this compound can have significant effects on cells. As antioxidants, these compounds can neutralize harmful free radicals in the body, thereby preventing or slowing down cell damage .
Molecular Mechanism
The molecular mechanism of this compound’s antioxidant activity involves the hydrogen atom transfer (HAT) mechanism . This means that these compounds can donate a hydrogen atom to neutralize free radicals, thereby preventing these radicals from causing cellular damage .
Properties
IUPAC Name |
2-phenyl-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMZLDUBSSPQIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393243 | |
Record name | 2-phenylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1839-72-1 | |
Record name | 2-phenylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PHENYL-BENZOFURAN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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